Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 97347-40-5
VCID: VC20775250
InChI: InChI=1S/C20H36N2O7/c1-18(2,3)27-15(24)13(21-16(25)28-19(4,5)6)11-10-12-14(23)22-17(26)29-20(7,8)9/h13H,10-12H2,1-9H3,(H,21,25)(H,22,23,26)/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Molecular Formula: C20H36N2O7
Molecular Weight: 416.5 g/mol

Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester

CAS No.: 97347-40-5

Cat. No.: VC20775250

Molecular Formula: C20H36N2O7

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester - 97347-40-5

Specification

CAS No. 97347-40-5
Molecular Formula C20H36N2O7
Molecular Weight 416.5 g/mol
IUPAC Name tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate
Standard InChI InChI=1S/C20H36N2O7/c1-18(2,3)27-15(24)13(21-16(25)28-19(4,5)6)11-10-12-14(23)22-17(26)29-20(7,8)9/h13H,10-12H2,1-9H3,(H,21,25)(H,22,23,26)/t13-/m0/s1
Standard InChI Key KOLDSECLRRRIFP-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
SMILES CC(C)(C)OC(=O)C(CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)C(CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Introduction

Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester is a chemical compound widely used in peptide synthesis and pharmaceutical research. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the amino acid structure, which enhances its stability and solubility. The compound's molecular formula is C20H36N2O7C_{20}H_{36}N_{2}O_{7}
, and its molecular weight is approximately 416.5 g/mol .

Synthesis

The synthesis of Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester typically involves the protection of the amino groups using Boc anhydride in the presence of a suitable base. This process allows for selective reactivity during peptide coupling reactions.

Applications

This compound is primarily utilized in:

  • Peptide Synthesis: As a protecting group for amino acids, it allows for selective modifications without interfering with other functional groups.

  • Drug Development: It plays a crucial role in designing prodrugs that enhance bioavailability and stability.

  • Biotechnology: Used in producing peptide-based vaccines and studying glutamate receptors in neuroscience research.

Research Findings

Recent studies have highlighted the importance of Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester in various fields:

  • Peptide Stability: Research indicates that compounds with Boc protecting groups exhibit enhanced stability under physiological conditions, making them suitable for therapeutic applications.

  • Bioavailability Enhancement: Studies show that prodrugs derived from this compound demonstrate improved absorption rates in biological systems .

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